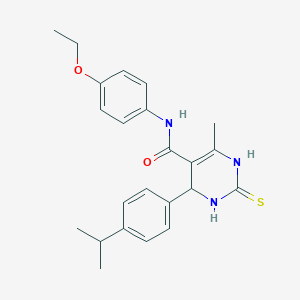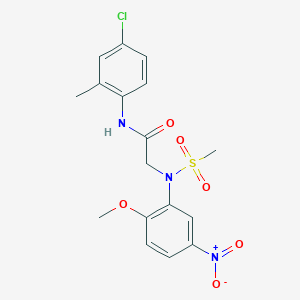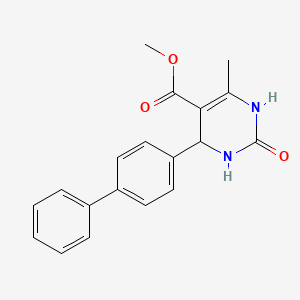![molecular formula C18H29NO3 B4966125 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine, also known as IMPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of a wide range of diseases. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have a protective effect on the liver and kidneys, which are important organs for the detoxification and elimination of toxins from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing any adverse effects. However, one of the limitations of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is its solubility. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. One area of research is the development of more efficient synthesis methods for 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. Another area of research is the investigation of the potential therapeutic applications of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine and its effects on different cell signaling pathways. Overall, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has shown great potential in scientific research and has the potential to lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction between 3-isopropyl-5-methylphenol and ethylene oxide to form 2-(3-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a protective effect on the liver and kidneys.
Propriétés
IUPAC Name |
4-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)17-12-16(3)13-18(14-17)22-11-10-21-9-6-19-4-7-20-8-5-19/h12-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOOZUQZKYZRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)

![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)

![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)


![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)
